REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[C:15](#[N:18])[CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[N+:12]([C:3]1[CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[C:6]([Cl:8])=[CH:7][C:2]=1[O:17][CH2:16][C:15]#[N:18])([O-:14])=[O:13] |f:2.3.4|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C(CO)#N
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml)
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Type
|
WASH
|
Details
|
The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
to give crude crystals (4.16 g), which
|
Type
|
CUSTOM
|
Details
|
were recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCC#N)C=C(C(=C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 58.5% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |